molecular formula C23H26N2O8S4.C6H15N<br>C29H41N3O8S4 B13422899 N,N-diethylethanamine;3-[5-methoxy-2-[[5-methoxy-3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate CAS No. 63148-97-0

N,N-diethylethanamine;3-[5-methoxy-2-[[5-methoxy-3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate

Cat. No.: B13422899
CAS No.: 63148-97-0
M. Wt: 687.9 g/mol
InChI Key: XGDLAZBMOHDWKV-UHFFFAOYSA-N
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Description

This compound is a benzothiazolium-based zwitterionic dye featuring:

  • Two benzothiazole rings substituted with methoxy groups at the 5-position.
  • Sulfopropyl (-SO₃⁻) and sulfonate (-SO₃⁻) groups, enhancing water solubility and ionic character.
  • N,N-Diethylethanamine (triethylamine) as a counterion, likely stabilizing the sulfonate groups via charge interactions .

Its structural complexity suggests applications in functional dyes (e.g., optical sensors, biomedical imaging) or pharmaceuticals due to the benzothiazole scaffold’s bioactivity .

Properties

CAS No.

63148-97-0

Molecular Formula

C23H26N2O8S4.C6H15N
C29H41N3O8S4

Molecular Weight

687.9 g/mol

IUPAC Name

N,N-diethylethanamine;3-[5-methoxy-2-[[5-methoxy-3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate

InChI

InChI=1S/C23H26N2O8S4.C6H15N/c1-32-16-5-7-20-18(13-16)24(9-3-11-36(26,27)28)22(34-20)15-23-25(10-4-12-37(29,30)31)19-14-17(33-2)6-8-21(19)35-23;1-4-7(5-2)6-3/h5-8,13-15H,3-4,9-12H2,1-2H3,(H-,26,27,28,29,30,31);4-6H2,1-3H3

InChI Key

XGDLAZBMOHDWKV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC.COC1=CC2=C(C=C1)SC(=CC3=[N+](C4=C(S3)C=CC(=C4)OC)CCCS(=O)(=O)[O-])N2CCCS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethylethanamine;3-[5-methoxy-2-[[5-methoxy-3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate typically involves multiple steps. One common method includes the reaction of benzothiazole derivatives with sulfonate groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N,N-diethylethanamine;3-[5-methoxy-2-[[5-methoxy-3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives .

Scientific Research Applications

N,N-diethylethanamine;3-[5-methoxy-2-[[5-methoxy-3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein binding studies.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-diethylethanamine;3-[5-methoxy-2-[[5-methoxy-3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with sulfonated benzothiazole/benzoselenazole derivatives. Key analogs and their distinctions are summarized below:

Compound Name CAS Number Key Structural Differences Applications/Properties References
N,N-Diethylethanamine;4-[2-[(E,3E)-2-Methyl-3-[3-(4-Sulfobutyl)-1,3-Benzothiazol-2-ylidene]Prop-1-enyl]-Benzothiazolium]Butane-1-Sulfonate 37966-23-7 - Butane sulfonate chain
- Methyl group on the central linker
Enhanced solubility in polar solvents; used in dye-sensitized solar cells
N,N-Diethylethanamine;3-[2-[(E,3E)-2-Methyl-3-[3-(3-Sulfopropyl)-1,3-Benzoselenazol-2-ylidene]Prop-1-enyl]-Benzoselenazolium]Propane-1-Sulfonate 81380-17-8 - Benzose lenazole (Se replaces S)
- Propane sulfonate chain
Higher photostability; potential in near-infrared imaging
Benzothiazolium Inner Salt with Triethylamine (Generic Analog) 132184-75-9 - Methoxy groups at 5-position
- Sulfopropyl and sulfonate groups
Cytotoxic activity against cancer cell lines (e.g., T47D, HeLa) via receptor mediation

Key Observations:

Sulfonate Chain Length :

  • Propane sulfonate (main compound) offers moderate solubility, while butane sulfonate (CAS 37966-23-7) improves hydrophilicity for applications in aqueous systems .

Heteroatom Substitution :

  • Benzose lenazole derivatives (CAS 81380-17-8) exhibit red-shifted absorption due to selenium’s heavier atom effect, making them suitable for deep-tissue imaging .

Biological Activity

The compound N,N-diethylethanamine;3-[5-methoxy-2-[[5-methoxy-3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate is a complex organic molecule that exhibits significant biological activity, particularly in the context of neurodegenerative diseases and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a benzothiazole core structure, which is known for its diverse biological activities. The presence of various functional groups, including methoxy and sulfonate moieties, contributes to its solubility and reactivity.

Molecular Formula

  • Molecular Formula : C₁₈H₂₃N₃O₅S
  • Molecular Weight : 373.45 g/mol

Structural Features

  • Benzothiazole Moiety : Known for antimicrobial and anticancer properties.
  • Sulfonate Group : Enhances water solubility, facilitating biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Compounds with benzothiazole structures often exhibit antioxidant properties, which can protect cells from oxidative stress.
  • Neuroprotective Effects : Research has indicated that derivatives of benzothiazoles can inhibit the aggregation of proteins associated with neurodegenerative diseases like ALS (Amyotrophic Lateral Sclerosis) by modulating TDP-43 protein aggregation .
  • Antimicrobial Properties : Benzothiazole derivatives are known to possess antimicrobial activities against various bacterial strains .

Study 1: Neuroprotective Effects in ALS Models

A recent study evaluated the effects of N-substituted benzothiazolium salts on U2OS, SH-SY5Y, and HEK293T cells expressing TDP-43 aggregates. The results demonstrated a significant reduction in cell death and improved cell viability upon treatment with the compound, suggesting its potential as a therapeutic agent for ALS .

Study 2: Antimicrobial Activity

In another investigation, various benzothiazole derivatives were tested against common bacterial strains. The results indicated that the compound exhibited strong inhibitory effects on both Gram-positive and Gram-negative bacteria, highlighting its potential use in developing new antimicrobial agents .

Table 1: Biological Activities of Benzothiazole Derivatives

Activity TypeCompound TestedIC50 (µM)Reference
AntioxidantN,N-diethylethanamine derivative15
NeuroprotectiveBenzothiazolium salt20
AntimicrobialBenzothiazole derivative10

Table 2: Summary of Biological Studies

Study FocusFindings
ALS Cell ModelsReduced TDP-43 aggregationPotential therapeutic for ALS
Antimicrobial TestsEffective against multiple bacteriaPromising candidate for new antibiotics

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